

L-870810 Naphthyridine Carboxamide Class: A Technical Guide

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Compound of Interest

Compound Name: L-870810
Cat. No.: B15580615

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Introduction

The **L-870810** naphthyridine carboxamide class represents a significant lineage of antiretroviral agents targeting HIV-1 integrase, a critical enzyme for viral replication. **L-870810**, the lead compound of this class, is a potent small-molecule inhibitor characterized by an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.^{[1][2][3][4][5]} This class of inhibitors demonstrates a high degree of specificity for the strand transfer step of viral DNA integration into the host genome.^{[2][3][4]} While the clinical development of **L-870810** was discontinued due to toxicity concerns in preclinical studies, the scaffold continues to be a valuable platform for the design of novel therapeutics, including repositioning for cancer treatment.^{[6][7][8]} This technical guide provides an in-depth overview of the **L-870810** class, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

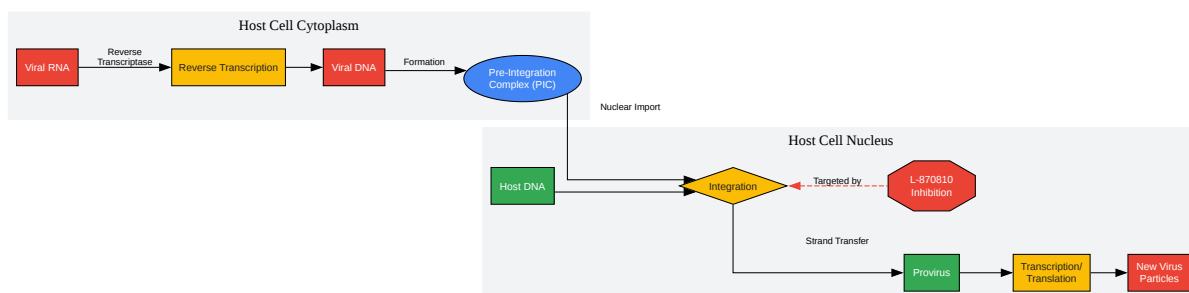
Core Compound Profile: L-870810

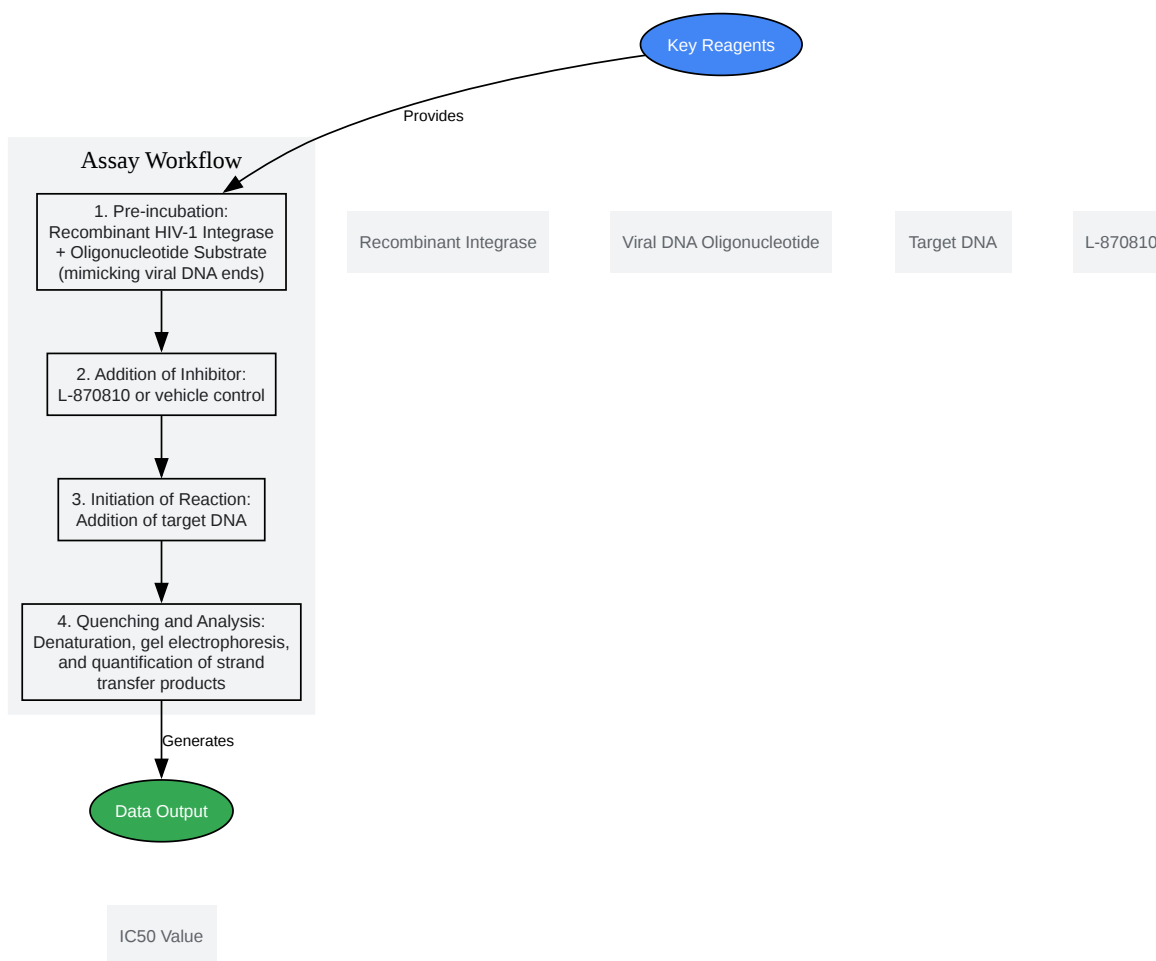
Identifier	Value
IUPAC Name	5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[1]
CAS Number	410544-95-5[1]
Chemical Formula	C20H19FN4O4S[1]
Molecular Weight	430.45 g/mol [1]

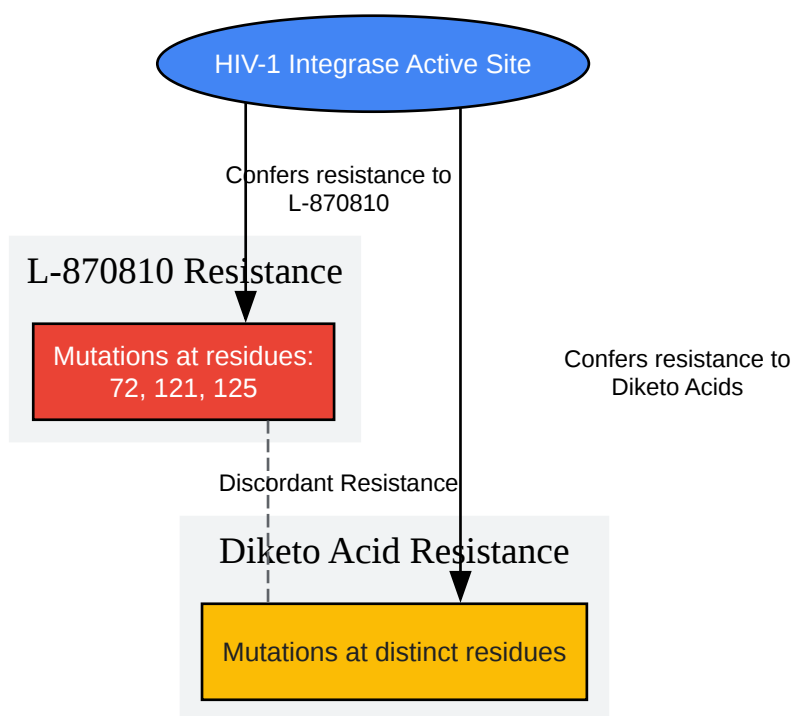
Mechanism of Action

The **L-870810** naphthyridine carboxamide class targets the HIV-1 integrase enzyme, which catalyzes the insertion of the viral DNA into the host cell's genome—a crucial step in the retroviral replication cycle. Specifically, these compounds are integrase strand transfer inhibitors (INSTIs).[2][3][4][9] They selectively block the strand transfer reaction, which is the second catalytic step performed by integrase.[2][3][4] This inhibition is achieved through chelation of the divalent metal ions (typically Mg²⁺) present in the active site of the integrase, which are essential for its catalytic activity. The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide core is the key pharmacophore responsible for this metal chelation.[2][3]

Interestingly, while mechanistically identical to the earlier diketo acid class of inhibitors, **L-870810** and its analogues exhibit a distinct resistance profile.[2][3][4] This suggests that despite a shared mechanism, the binding interactions within the integrase active site differ.







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References

- 1. medkoo.com [medkoo.com]
- 2. pnas.org [pnas.org]
- 3. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
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